
Hygrine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hygrine-d3 is a deuterated form of hygrine, an alkaloid with the molecular formula C8H15NO. It is a light yellow oil with a boiling point of 193–195°C. Hygrine is naturally found in coca leaves (Erythroxylum coca) and other plants such as Convolvulus hanadae .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hygrine can be synthesized through several methods. One common method involves the condensation of γ-methylaminobutyraldehyde with excess acetone dicarboxylic acid in a buffer at pH 7, followed by decarboxylation . Another method involves the tandem SN2 intramolecular aza-Michael reaction .
Industrial Production Methods
Industrial production of hygrine typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Hygrine undergoes various chemical reactions, including:
Oxidation: Hygrine can be oxidized to form hygrinic acid.
Reduction: Reduction of hygrine can yield secondary alcohols.
Substitution: Hygrine can undergo substitution reactions, particularly involving the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) in acetic acid (AcOH) and sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LAH) is often used as a reducing agent.
Substitution: Various alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Hygrinic acid.
Reduction: Secondary alcohols.
Substitution: N-alkylated derivatives.
Aplicaciones Científicas De Investigación
Hygrine and its derivatives have several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids.
Biology: Studied for its role in plant metabolism and its potential effects on human physiology.
Medicine: Investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of hygrine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems and interaction with specific receptors in the nervous system . The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Hygroline: Another ornithine-derived alkaloid with similar structure and properties.
Cuscohygrine: A related alkaloid found in the same plant sources as hygrine.
Uniqueness
Hygrine is unique due to its simple structure and the presence of a carbonyl group in the side chain, which distinguishes it from other similar alkaloids . Its deuterated form, hygrine-d3, is particularly useful in research involving isotopic labeling and tracing .
Propiedades
Número CAS |
1246815-37-1 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
144.23 g/mol |
Nombre IUPAC |
1,1,1-trideuterio-3-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m1/s1/i1D3 |
Clave InChI |
ADKXZIOQKHHDNQ-GTXKLNPESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)C[C@H]1CCCN1C |
SMILES |
CC(=O)CC1CCCN1C |
SMILES canónico |
CC(=O)CC1CCCN1C |
Sinónimos |
1-[(2R)-1-(Methyl-d3)-2-pyrrolidinyl]-2-propanone; (+)-Hygrine-d3; (+)-N-(Methyl-d3)-2-acetonylpyrrolidine; (R)-(+)-Hygrine-d3; D-(+)-Hygrine-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


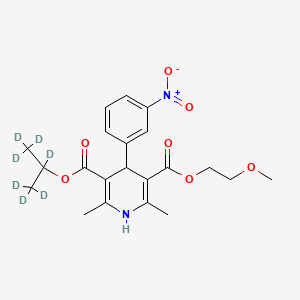
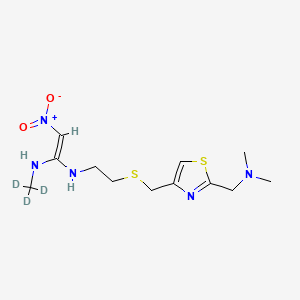
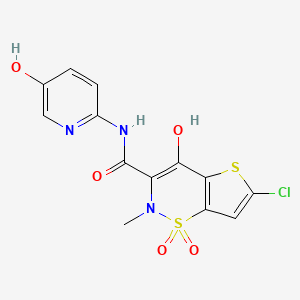
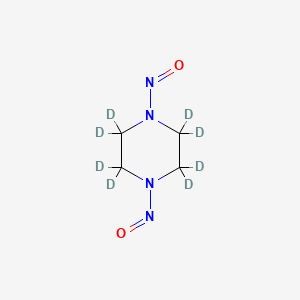
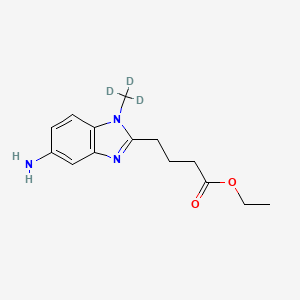
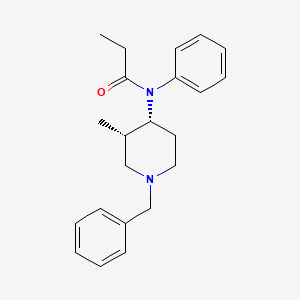
![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)
![ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B565495.png)
